Thalidomide-O-C3-NH2, also known as (RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its controversial history, thalidomide has found renewed interest in the medical field for its immunomodulatory properties and efficacy in treating certain cancers and inflammatory diseases. The compound incorporates a cereblon ligand and is classified as an immunomodulatory drug.
Thalidomide-O-C3-NH2 is synthesized from thalidomide, which was originally developed by Chemie Grünenthal in Germany. The compound belongs to the class of immunomodulatory drugs and is often used in pharmaceutical compositions designed to improve therapeutic efficacy while minimizing side effects. It is classified under prescription-only medications in various jurisdictions, including the United States and the European Union .
The synthesis of Thalidomide-O-C3-NH2 involves several steps:
A notable method for synthesizing thalidomide and its derivatives includes a one-pot multicomponent synthesis system involving cyclic anhydrides, glutamic acid, and ammonium chloride, using catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP). This method allows for rapid production with good yields.
Thalidomide-O-C3-NH2 features a complex molecular structure characterized by:
The molecular formula for Thalidomide-O-C3-NH2 is C13H12N2O3, with a molecular weight of approximately 244.25 g/mol. The compound exhibits stereoisomerism due to the presence of chiral centers .
Thalidomide-O-C3-NH2 can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are crucial to ensure desired product formation, with major products varying based on specific reaction conditions .
Thalidomide-O-C3-NH2 exerts its effects primarily through interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction modulates immune responses and influences tumor microenvironments, leading to apoptosis in certain cancer cells. The compound's mechanism includes:
Thalidomide-O-C3-NH2 has significant applications in scientific research and clinical settings:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3